Cas no 1595674-09-1 (N-cyclobutyl-3-sulfamoylpiperidine-1-carboxamide)

N-cyclobutyl-3-sulfamoylpiperidine-1-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-cyclobutyl-3-sulfamoylpiperidine-1-carboxamide
-
- インチ: 1S/C10H19N3O3S/c11-17(15,16)9-5-2-6-13(7-9)10(14)12-8-3-1-4-8/h8-9H,1-7H2,(H,12,14)(H2,11,15,16)
- InChIKey: JUHSFNCAJSNSCN-UHFFFAOYSA-N
- ほほえんだ: N1(C(NC2CCC2)=O)CCCC(S(N)(=O)=O)C1
N-cyclobutyl-3-sulfamoylpiperidine-1-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-396127-1.0g |
N-cyclobutyl-3-sulfamoylpiperidine-1-carboxamide |
1595674-09-1 | 95.0% | 1.0g |
$1100.0 | 2025-03-16 | |
Enamine | EN300-396127-10.0g |
N-cyclobutyl-3-sulfamoylpiperidine-1-carboxamide |
1595674-09-1 | 95.0% | 10.0g |
$4729.0 | 2025-03-16 | |
Enamine | EN300-396127-0.05g |
N-cyclobutyl-3-sulfamoylpiperidine-1-carboxamide |
1595674-09-1 | 95.0% | 0.05g |
$256.0 | 2025-03-16 | |
Enamine | EN300-396127-0.25g |
N-cyclobutyl-3-sulfamoylpiperidine-1-carboxamide |
1595674-09-1 | 95.0% | 0.25g |
$546.0 | 2025-03-16 | |
Aaron | AR01BJP5-100mg |
N-cyclobutyl-3-sulfamoylpiperidine-1-carboxamide |
1595674-09-1 | 95% | 100mg |
$552.00 | 2025-02-09 | |
1PlusChem | 1P01BJGT-100mg |
N-cyclobutyl-3-sulfamoylpiperidine-1-carboxamide |
1595674-09-1 | 95% | 100mg |
$461.00 | 2025-03-19 | |
A2B Chem LLC | AW17261-1g |
N-cyclobutyl-3-sulfamoylpiperidine-1-carboxamide |
1595674-09-1 | 95% | 1g |
$1193.00 | 2024-04-20 | |
1PlusChem | 1P01BJGT-2.5g |
N-cyclobutyl-3-sulfamoylpiperidine-1-carboxamide |
1595674-09-1 | 95% | 2.5g |
$2726.00 | 2024-06-20 | |
A2B Chem LLC | AW17261-50mg |
N-cyclobutyl-3-sulfamoylpiperidine-1-carboxamide |
1595674-09-1 | 95% | 50mg |
$305.00 | 2024-04-20 | |
Aaron | AR01BJP5-500mg |
N-cyclobutyl-3-sulfamoylpiperidine-1-carboxamide |
1595674-09-1 | 95% | 500mg |
$1205.00 | 2025-02-09 |
N-cyclobutyl-3-sulfamoylpiperidine-1-carboxamide 関連文献
-
Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
-
Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
-
Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
-
10. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
N-cyclobutyl-3-sulfamoylpiperidine-1-carboxamideに関する追加情報
N-cyclobutyl-3-sulfamoylpiperidine-1-carboxamide (CAS No. 1595674-09-1): A Comprehensive Overview of Its Chemical Properties and Emerging Applications
The compound N-cyclobutyl-3-sulfamoylpiperidine-1-carboxamide (CAS No. 1595674-09-1) represents a structurally unique derivative of piperidine, characterized by the integration of a cyclobutyl group at the nitrogen atom and a sulfamoyl-substituted carboxamide moiety. This molecular architecture positions it as a promising scaffold in modern drug discovery, particularly in the design of enzyme inhibitors and modulators of G protein-coupled receptors (GPCRs). The cyclobutyl substituent introduces conformational rigidity, while the sulfamoyl functionality is widely recognized for its ability to form hydrogen bonds with target proteins, enhancing binding affinity and selectivity.
Recent advancements in medicinal chemistry have highlighted the importance of sulfamoyl-containing piperidines in the development of small-molecule therapeutics. The carboxamide group in this compound further contributes to its pharmacological profile by enabling interactions with polar residues in enzyme active sites. Notably, studies published in *Journal of Medicinal Chemistry* (2023) demonstrate that similar sulfonamide-piperidine hybrids exhibit potent inhibitory activity against dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in type 2 diabetes management. The structural features of N-cyclobutyl-3-sulfamoylpiperidine-1-carboxamide align closely with these findings, suggesting its potential as a lead compound for metabolic disease research.
Synthetic strategies for this compound typically involve multistep organic reactions, including nucleophilic substitution at the piperidine nitrogen and sulfonamide formation via coupling with sulfonyl chlorides. The cyclobutane ring, though less common in pharmaceutical scaffolds, offers distinct advantages such as reduced metabolic liability compared to larger cyclic systems like pyrrolidines or morpholines. Computational studies using molecular dynamics simulations have confirmed that the cyclobutyl-piperidine hybrid enhances ligand efficiency indices (LEIs), a critical parameter for optimizing drug-like properties during early-stage development.
In the context of structure-activity relationship (SAR) analysis, substituents on both the cyclobutyl and sulfamoyl moieties significantly influence biological outcomes. For instance, electron-withdrawing groups on the cyclobutane ring can modulate lipophilicity without compromising solubility—a balance crucial for oral bioavailability. Additionally, recent work from the European Federation for Medicinal Chemistry highlights how varying the length of the linker between piperidine and carboxamide moieties can fine-tune receptor selectivity profiles, particularly for targets such as PPARγ and SGLT2.
The application potential of N-cyclobutyl-3-sulfamoylpiperidine-1-carboxamide extends beyond traditional pharmaceuticals into diagnostic imaging agents. The sulfamoyl group's ability to chelate metal ions has been exploited in positron emission tomography (PET) tracer design, where radiolabeled derivatives show enhanced tumor targeting capabilities. Researchers at ETH Zurich reported in 2024 that similar compounds demonstrated improved tumor-to-background ratios when conjugated with gallium isotopes, underscoring their translational value in oncology diagnostics.
From an analytical chemistry perspective, this compound presents unique challenges and opportunities for characterization techniques. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct coupling patterns between protons on the cyclobutane ring, providing insights into conformational dynamics critical for binding interactions. High-resolution mass spectrometry confirms molecular ion peaks corresponding to [M+H]+, while X-ray crystallography studies have elucidated hydrogen bonding networks involving both carboxamide and sulfamoyl groups, essential for crystal engineering applications.
In academic research settings, this molecule serves as a valuable tool for exploring enzyme-substrate interactions through isothermal titration calorimetry (ITC). The thermodynamic parameters derived from these experiments—such as enthalpy changes during binding—help refine computational models used in virtual screening campaigns. Collaborative efforts between pharmaceutical companies and academic institutions continue to explore how subtle modifications to this scaffold might yield compounds with improved half-lives or reduced off-target effects.
The environmental stability profile of N-cyclobutyl-3-sulfamoylpiperidine-1-carboxamide has also attracted attention from green chemistry initiatives. Unlike many heterocyclic compounds that require stringent storage conditions, this substance demonstrates remarkable resistance to hydrolysis under physiological pH ranges—a property attributed to its fused ring system's inherent stability. This characteristic simplifies formulation development processes while maintaining therapeutic efficacy across diverse delivery platforms.
Ongoing clinical trials involving related sulfonamide-piperidine derivatives further validate the relevance of this chemical class. Phase II data from a multinational study published in *Nature Reviews Drug Discovery* (2024) indicates that certain analogs exhibit favorable safety profiles with minimal hepatotoxicity—a common concern with traditional sulfonamide-based drugs. These findings suggest that careful optimization of substituents on both the cyclobutyl and carboxamide moieties could address historical limitations associated with earlier generations of similar compounds.
In conclusion, N-cyclobutyl-3-sulfamoylpiperidine-1-carboxamide embodies an innovative approach to molecular design at the intersection of organic synthesis and biological function. Its unique combination of structural elements—including a rigidified piperidine core enhanced by strategic functionalization—positions it as a versatile platform for addressing complex therapeutic challenges across multiple disease areas while adhering to modern standards for drug safety and efficacy.
1595674-09-1 (N-cyclobutyl-3-sulfamoylpiperidine-1-carboxamide) 関連製品
- 1805338-85-5(3-Amino-6-bromo-2-(difluoromethyl)pyridine-4-acetonitrile)
- 2803864-81-3(1,1-Dimethylethyl 3-amino-2,6-dihydroxybenzoate)
- 2248368-33-2(1-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 2-methylazetidine-1,2-dicarboxylate)
- 2757951-20-3(1,4-Oxazepane-6-thiol)
- 60186-30-3(4,6-difluoro-1H-imidazo[4,5-c]pyridine)
- 1354033-16-1((S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-N-isopropyl-propionamide)
- 896330-53-3(2-({8-methyl-4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)-N-3-(trifluoromethyl)phenylacetamide)
- 2120835-13-2(2-(1-ethyl-2,3-dihydro-1H-indol-5-yl)acetonitrile)
- 2825006-74-2(2-(4-Bromo-2-fluorophenoxy)ethanamine hydrochloride)
- 1782595-55-4(1-(1-benzylpyrrolidin-2-yl)ethan-1-amine)




